2-(4-Ethylphenyl)-5-methoxybenzoic acid
Description
Contextualization within Benzoic Acid Derivatives Research
Benzoic acid and its derivatives are a cornerstone of organic chemistry and are found in a vast array of natural products and synthetic compounds. drughunter.com The carboxylic acid group is a key functional group that can participate in hydrogen bonding and can be ionized under physiological conditions, which significantly influences a molecule's solubility and ability to interact with biological targets. ashp.org
In the case of 2-(4-Ethylphenyl)-5-methoxybenzoic acid, the presence of the bulky 4-ethylphenyl group at the 2-position induces a twisted conformation between the two phenyl rings. This non-planar geometry is a hallmark of many biologically active biaryl compounds.
Significance of Substituted Benzoic Acid Architectures in Chemical Biology
The strategic placement of substituents on a benzoic acid framework is a widely used strategy in drug discovery to create molecules with specific biological activities. The resulting architectures can be designed to fit into the binding pockets of enzymes or receptors, leading to the modulation of their function.
The 2-arylbenzoic acid scaffold, also known as the biphenyl-2-carboxylic acid structure, is a privileged motif in medicinal chemistry. chemicalbook.comchembk.comstenutz.eumedchemexpress.comsigmaaldrich.com This structural class has been explored for a variety of therapeutic applications, including as anti-inflammatory agents and as inhibitors of various enzymes. The relative orientation of the two aryl rings, which is influenced by the substituents, is often crucial for biological activity.
The methoxy (B1213986) group (–OCH₃) is one of the most common substituents found in approved drugs. tandfonline.comresearchgate.netnih.govyoutube.com Its presence can have several beneficial effects. The methoxy group is relatively small and can act as a hydrogen bond acceptor. nih.gov It can also influence the metabolic stability of a molecule by blocking sites that are susceptible to oxidation. tandfonline.com Furthermore, the introduction of a methoxy group can modulate the lipophilicity of a compound, which is a critical parameter for its pharmacokinetic profile. tandfonline.comresearchgate.net
The ethylphenyl group contributes a hydrophobic character to the molecule. In the context of drug design, such lipophilic groups are often important for binding to hydrophobic pockets within a protein's active site. The ethyl group, specifically, provides a small, flexible alkyl chain that can optimize van der Waals interactions. The 2-phenethylamine scaffold, which contains a related ethylphenyl moiety, is a well-known pharmacophore present in numerous biologically active compounds, highlighting the importance of this structural unit in interacting with biological systems. mdpi.com
Given the established significance of these individual structural components, it is reasonable to hypothesize that this compound could be a valuable tool compound for exploring biological processes or as a starting point for the development of new therapeutic agents.
Physicochemical Properties of a Related Compound
| Property | Value for 2-Phenylbenzoic acid | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 198.22 g/mol | chemicalbook.comsigmaaldrich.com |
| Melting Point | 111-113 °C | chembk.comsigmaaldrich.com |
| Boiling Point | 199 °C at 10 mmHg | chembk.comsigmaaldrich.com |
| Appearance | Off-white powder | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-11-4-6-12(7-5-11)14-9-8-13(19-2)10-15(14)16(17)18/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZCFCNMWQMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681262 | |
| Record name | 4'-Ethyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183400-94-3 | |
| Record name | 4'-Ethyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Molecular Modeling Studies of 2 4 Ethylphenyl 5 Methoxybenzoic Acid
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of a molecule. These methods, grounded in quantum mechanics, provide insights into molecular stability, reactivity, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
Conformational analysis of similar biphenyl (B1667301) carboxylic acids suggests that the molecule likely exists in multiple low-energy conformations. rsc.orgrsc.org The rotation around the C-C bond connecting the two phenyl rings, as well as the orientation of the carboxylic acid and methoxy (B1213986) groups, gives rise to different conformers. Geometry optimization using methods like Density Functional Theory (DFT) can predict the most stable conformer by finding the minimum energy structure on the potential energy surface. researchgate.net For instance, studies on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines have shown how computational analysis can determine energetically favorable conformations. nih.gov
A systematic search or molecular dynamics simulations could reveal the potential energy landscape and the relative energies of different conformers of 2-(4-Ethylphenyl)-5-methoxybenzoic acid. The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions.
Table 1: Predicted Torsional Angles and Relative Energies of Potential Conformers of this compound
| Conformer | Dihedral Angle (Ring 1 - Ring 2) (°) | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |
| 1 | ~45 | syn | 0.00 |
| 2 | ~45 | anti | > 5 |
| 3 | ~135 | syn | Varies |
| 4 | ~135 | anti | Varies |
Note: This table is illustrative and based on typical values for biphenyl derivatives. Actual values would require specific calculations.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO)
The electronic structure of a molecule governs its reactivity and spectroscopic behavior. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which can act as an electron donor. The LUMO is likely to be distributed over the carboxylic acid group and the adjacent phenyl ring, which can act as electron acceptors. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. wikipedia.orgwuxibiology.com A smaller gap generally suggests higher reactivity. reddit.com
DFT calculations can provide precise energies of these frontier orbitals and visualize their distribution. orientjchem.org Studies on similar aromatic carboxylic acids have used these methods to understand their electronic properties. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: These values are estimations based on literature for structurally related molecules and would need to be confirmed by specific quantum chemical calculations. researchgate.netresearchgate.net
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
Given the structural resemblance of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, it is plausible to hypothesize that this molecule could interact with such proteins. nih.govajgreenchem.com
Binding Affinity Prediction Methodologies (e.g., Glide XP Scoring, MM/GBSA)
Predicting the binding affinity, or the strength of the interaction between a ligand and a protein, is a key goal of molecular docking. Various scoring functions and methods are employed for this purpose.
Glide XP (Extra Precision) Scoring: This is a docking score that provides a more rigorous and accurate estimation of binding affinity compared to standard precision docking. It penalizes poses that violate established principles of physical chemistry.
MM/GBSA (Molecular Mechanics/Generalized Born Surface Area): This is a post-docking analysis method that combines molecular mechanics energies with a continuum solvent model to calculate the free energy of binding. It often provides a better correlation with experimental binding affinities than docking scores alone. nih.gov
While no specific docking studies for this compound are publicly available, the application of these methods to similar molecules has been documented. mdpi.comcolumbia.eduresearchgate.net For example, docking studies on ibuprofen (B1674241) derivatives have used such techniques to predict binding energies against COX-2. researchgate.net
Target Protein Active Site Characterization
The active site of a protein is the region where substrates bind and undergo a chemical reaction. For the COX enzymes, the active site is a long, hydrophobic channel. nih.gov There are key differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 17% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. researchgate.netacs.org This creates a side pocket in COX-2 that can accommodate bulkier inhibitors.
Key amino acid residues in the COX-2 active site that are important for inhibitor binding include Arginine-120, Tyrosine-355, Tyrosine-385, and Arginine-513. nih.govresearchgate.netacs.org Molecular docking of this compound into the COX-2 active site would likely show interactions with these residues. The carboxylic acid group could form hydrogen bonds or salt bridges with charged residues like Arginine-120, while the hydrophobic ethylphenyl and methoxyphenyl groups would likely occupy the hydrophobic channel.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models are used to predict the activity of new compounds and to understand which structural features are important for activity.
A QSAR model for a series of 2-(4-substituted-phenyl)-5-methoxybenzoic acid analogs could be developed to predict a specific biological activity, such as COX-2 inhibition. This would involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.govnih.govnih.govmdpi.com The model's predictive power is then validated using internal and external test sets of compounds. While no specific QSAR model for this compound has been reported, studies on other carboxylic acid derivatives have successfully employed this approach to predict various biological activities. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule like this compound.
In a study on acetic acid, MD simulations were used to investigate the conformational equilibrium of the carboxylic acid group, showing that while the syn conformation is preferred, the anti conformation can also be present in solution. scilit.com For this compound, MD simulations could similarly elucidate the preferred orientation of the carboxylic acid and methoxy groups relative to the phenyl ring.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface)
The way molecules pack in a crystal lattice is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. The Hirshfeld surface of a molecule is defined as the region in space where the contribution of the molecule to the electron density is greater than that of all other molecules in the crystal.
For example, a Hirshfeld surface analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed that the major contributions to the crystal packing were from H···H (39.7%), C···H/H···C (39.0%), and O···H/H···O (18.0%) interactions. uniroma1.itstrath.ac.uk Similarly, for 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the dominant interactions were found to be H···O/O···H (37.0%), H···H (26.3%), and H···C/C···H (18.5%). nih.gov
For this compound, a Hirshfeld surface analysis would be expected to reveal significant O···H/H···O interactions involving the carboxylic acid and methoxy groups, as well as H···H and C···H/H···C contacts from the phenyl and ethyl groups.
Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Biphenyl Carboxylic Acid Derivatives
| Intermolecular Contact | 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid (%) uniroma1.itstrath.ac.uk | 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate (%) nih.gov |
| H···H | 39.7 | 26.3 |
| C···H/H···C | 39.0 | 18.5 |
| O···H/H···O | 18.0 | 37.0 |
| C···O/O···C | - | 9.5 |
This interactive table presents a comparison of the percentage contributions of different intermolecular contacts for two related biphenyl carboxylic acid derivatives.
Intermolecular Interactions and Binding Mechanisms of 2 4 Ethylphenyl 5 Methoxybenzoic Acid
Non-Covalent Interactions
Non-covalent interactions are the primary forces governing how molecules of 2-(4-Ethylphenyl)-5-methoxybenzoic acid interact with each other and with other molecules. These forces, though weaker than covalent bonds, are fundamental to forming organized molecular structures and mediating recognition events.
The carboxylic acid group (-COOH) is the most significant contributor to hydrogen bonding in this compound. It contains a hydroxyl group (-OH) that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. This dual capability allows for the formation of robust hydrogen-bonded networks. For instance, like many carboxylic acids, it is likely to form dimeric structures in the solid state or in non-polar solvents, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups. The methoxy (B1213986) group (-OCH₃) can also act as a hydrogen bond acceptor, potentially interacting with suitable donor groups on adjacent molecules.
| Potential Hydrogen Bond Sites in this compound | | :--- | :--- | | Functional Group | Potential Role | | Carboxyl Hydroxyl (-OH) | Hydrogen Bond Donor | | Carboxyl Carbonyl (C=O) | Hydrogen Bond Acceptor | | Methoxy Oxygen (-O-) | Hydrogen Bond Acceptor |
The structure of this compound contains two aromatic rings—the methoxy-substituted phenyl ring and the ethyl-substituted phenyl ring. These electron-rich systems are capable of engaging in π-π stacking interactions. libretexts.org This type of interaction occurs when aromatic rings align face-to-face or in an offset fashion, contributing to the stabilization of molecular assemblies. researchgate.net
Furthermore, the ethylphenyl group introduces a significant non-polar, hydrophobic character to the molecule. This hydrophobicity drives interactions that minimize contact with polar environments, such as water. In aqueous media, these hydrophobic regions are likely to associate with other non-polar moieties or the hydrophobic pockets of larger host molecules, such as proteins. wikipedia.org
Host-Guest Chemistry and Inclusion Complex Formation
Host-guest chemistry involves the encapsulation of one molecule (the "guest") within a larger molecule (the "host"). wikipedia.org The principles of host-guest binding rely on a combination of size/shape complementarity and non-covalent interactions. libretexts.org
Given its aromatic and hydrophobic nature, this compound is a potential guest for various host molecules, particularly cyclodextrins. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are well-known for their ability to form inclusion complexes with poorly water-soluble guest molecules. The ethylphenyl portion of this compound could fit within the cavity of a host like β-cyclodextrin, driven by hydrophobic interactions. The stability of such a complex would also be influenced by van der Waals forces and potential hydrogen bonds between the guest's carboxylic or methoxy groups and the hydroxyl groups on the rim of the cyclodextrin. While the formation of such complexes is theoretically plausible for this molecule, specific studies confirming it are not detailed in the available literature.
| Interaction Type | Role in Host-Guest Complexation |
| Hydrophobic Interaction | Drives the non-polar ethylphenyl group into the host's cavity. |
| Van der Waals Forces | Stabilize the close packing of the guest within the host. wikipedia.org |
| Hydrogen Bonding | Potential for secondary interactions between guest functional groups and the host's exterior. unison.mx |
Molecular Recognition Principles in Biological Systems
Molecular recognition in biology is the specific but transient binding between two or more molecules. wikipedia.org The structural motifs of this compound suggest it could interact with biological macromolecules like enzymes and receptors.
The interaction of small molecules with enzymes as either substrates or inhibitors is a cornerstone of biochemistry and pharmacology. The binding is governed by the precise fit of the molecule into the enzyme's active site or an allosteric site. This fit is stabilized by the same non-covalent interactions discussed previously: hydrogen bonds, hydrophobic interactions, and π-π stacking.
For a molecule like this compound, the carboxylic acid group could form key hydrogen bonds or ionic interactions with charged or polar amino acid residues (e.g., Arginine, Lysine, Serine) in an active site. The biphenyl (B1667301) structure provides a scaffold that can fit into hydrophobic pockets, with the ethyl and methoxy groups contributing to the specificity of binding. Although many benzoic acid derivatives are known to be enzyme inhibitors, the specific enzyme targets and inhibition profile for this compound are not documented in the searched scientific literature.
Similar to enzyme interactions, the binding of a molecule to a biological receptor depends on molecular recognition. Receptors possess specific binding pockets, and the affinity of a ligand (like this compound) is determined by the sum of the attractive and repulsive forces between the ligand and the receptor. The biphenyl scaffold is a common feature in many pharmacologically active molecules, suggesting it can be accommodated by various receptor types. The specific binding profile, however, would depend on the three-dimensional arrangement of its functional groups and their complementarity to a given receptor's binding site. There is no specific receptor binding data available for this compound in the reviewed literature.
Mechanistic Insights into this compound Remain Elusive
Comprehensive research into the specific intermolecular interactions and binding mechanisms of the chemical compound this compound is not publicly available. Extensive searches of scientific literature and chemical databases have not yielded specific studies, including crystal structure analysis, non-covalent interaction data, binding site analyses, or computational chemistry studies, that would provide the mechanistic insights necessary to fulfill the requested article.
While general principles of intermolecular forces and binding mechanisms can be applied to hypothesize about the behavior of this compound based on its constituent functional groups—a carboxylic acid, an ether, and an ethyl-substituted phenyl ring—any such discussion would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible without dedicated studies on this specific compound.
Information regarding related but distinct molecules, such as methoxyflavone analogs or other benzoic acid derivatives, cannot be accurately extrapolated to describe the unique interactions of this compound. The precise steric and electronic contributions of the ethylphenyl and methoxybenzoic acid moieties would dictate its specific binding profile, which remains uncharacterized in the available scientific literature.
Therefore, the requested article focusing on the mechanistic insights from interaction studies of this compound cannot be generated at this time due to a lack of foundational research data.
Structure Activity Relationship Sar Investigations of 2 4 Ethylphenyl 5 Methoxybenzoic Acid Derivatives
Impact of Substituent Modifications on Molecular Function
The biological activity of derivatives based on the 2-arylbenzoic acid scaffold can be significantly altered by modifying the substituents on the aromatic rings and the carboxylic acid group. These modifications can influence the molecule's shape, electronic distribution, and ability to interact with biological targets.
The relative positioning of functional groups on the benzoic acid and phenyl rings is a critical determinant of biological activity. In studies of benzoic acid derivatives, the location of substituents has been shown to have a significant influence on their antibacterial properties. nih.gov For instance, the position of hydroxyl and methoxyl groups on the benzoic ring can affect the compound's ability to inhibit bacterial growth and biofilm formation. nih.gov
The electronic properties and size of substituents play a pivotal role in modulating the activity of bioactive molecules. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the carboxylic acid, influence the charge distribution across the molecule, and affect interactions with protein residues.
For example, in a series of tetrahydroquinolone derivatives, modification of an aryl group attached to a furan (B31954) moiety demonstrated that electronic changes are critical. Replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene shifted the compound's activity from antagonistic to agonistic at the GPR41 receptor. google.com This suggests that for derivatives of 2-(4-ethylphenyl)-5-methoxybenzoic acid, altering the electronic nature of the ethyl or methoxy (B1213986) groups, or introducing other substituents, could similarly switch or modulate biological activity.
Steric factors, or the size and shape of substituents, also have a profound impact. In studies of pyrazole-based inhibitors, the introduction of bulky groups at certain positions led to a decrease in inhibitory activity, while smaller or specifically shaped groups maintained or improved potency. nih.gov For this compound, the size of the substituent at the 4-position of the phenyl ring (the ethyl group) and the 5-position of the benzoic acid ring (the methoxy group) are likely to be important for optimal target engagement. Modifications at these positions would need to consider the steric constraints of the binding pocket.
Elucidation of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For acidic molecules like this compound, the carboxylic acid group is often a critical feature, acting as a hydrogen bond donor and acceptor, or as a negatively ionizable group that can form ionic interactions.
In the development of acidic inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a successful pharmacophore model included four hydrophobic features, one aromatic ring, and one negatively ionizable feature. researchgate.net This model suggests that for this compound, the two phenyl rings likely contribute to hydrophobic interactions, while the carboxylic acid serves as the negatively ionizable feature. The relative orientation of these features is crucial for activity.
Furthermore, specific functional groups can be identified as key structural motifs. In a study of ethyl p-methoxycinnamate, the ester and methoxy groups were found to be important for its anti-inflammatory activity. nih.gov This suggests that the methoxy group on the benzoic acid ring of this compound may be a key contributor to its biological profile, potentially through specific hydrogen bonding or electronic effects. The entire 5-methoxybenzoic acid moiety could be considered a key motif for recognition by certain biological targets.
Correlations between Structural Features and Specific Activities
Systematic modifications of a lead compound can reveal clear correlations between structural changes and resulting biological activities. These correlations are essential for guiding the optimization process.
In a series of 2-methoxypyridine-3-carbonitrile derivatives, the nature of the substituent on an aromatic ring had a significant impact on cytotoxic activity. For instance, replacing a 4-chlorobenzene with a 4-bromobenzene increased activity, and compounds with nitro groups also showed potent effects. google.com This indicates that for derivatives of this compound, modifications to the 4-ethylphenyl ring could yield significant changes in activity.
The following table summarizes SAR findings from related compound series that can inform the potential impact of modifications to the this compound scaffold.
| Structural Modification | Observed Effect in Related Series | Potential Implication for this compound Derivatives | Reference |
| Positional Isomerism | Altering substituent positions on a benzoic acid ring changes antibacterial activity. | The relative positions of the 4-ethylphenyl and methoxy groups are likely critical for activity. | nih.gov |
| Electronic Effects | Replacing a trifluoromethoxy group with difluoro- or trifluorobenzene switches activity from antagonistic to agonistic. | Introducing electron-withdrawing or -donating groups on either phenyl ring could modulate or switch biological activity. | google.com |
| Steric Effects | Increasing the size of substituents on a pyrazole (B372694) core can decrease inhibitory activity. | The size of the ethyl and methoxy groups may be optimized for target binding; larger or smaller groups could alter potency. | nih.gov |
| Carboxylic Acid | A negatively ionizable feature is a key part of the pharmacophore for some enzyme inhibitors. | The carboxylic acid is likely a primary interaction point with the biological target. | researchgate.net |
| Methoxy Group | The methoxy group is an important contributor to the anti-inflammatory activity of ethyl p-methoxycinnamate. | The 5-methoxy group is likely a key structural motif for the biological activity of the title compound. | nih.gov |
These examples underscore the principle that even subtle changes to the chemical structure can lead to dramatic differences in biological outcomes.
Rational Design Principles for Novel Analogues
The insights gained from SAR studies provide the foundation for the rational design of novel analogues with improved properties. The goal is to systematically modify the lead structure to enhance desired activities while minimizing off-target effects.
Based on the principles discussed, a rational design strategy for novel analogues of this compound would involve several key considerations:
Modification of the 4-Ethylphenyl Ring: The ethyl group could be replaced with other alkyl groups of varying size (e.g., methyl, propyl, isopropyl) to probe steric limitations. Introduction of small, electron-withdrawing groups like fluorine or chlorine could explore the impact of electronic effects on this ring.
Modification of the 5-Methoxybenzoic Acid Ring: The methoxy group could be shifted to other positions on the ring to investigate positional isomerism effects. It could also be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or with bioisosteres like a hydroxyl or a small alkyl group to fine-tune interactions.
Modification of the Carboxylic Acid: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to alter pKa and binding interactions. Esterification of the carboxylic acid could serve as a prodrug strategy.
Conformational Restriction: Introducing linkers or cyclizing the two phenyl rings could lock the molecule into a specific conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding to the target.
The design of new analogues should be guided by a continuous feedback loop of design, synthesis, and biological evaluation. As SAR data is gathered for a new series of compounds, the pharmacophore model can be refined, leading to more accurate predictions and a more efficient discovery process.
Non Therapeutic and Emerging Research Applications of 2 4 Ethylphenyl 5 Methoxybenzoic Acid and Its Analogues
Chemical Intermediates in Fine Chemical Synthesis
The structural framework of 2-(4-Ethylphenyl)-5-methoxybenzoic acid and its analogues is a valuable starting point in the multi-step synthesis of more complex molecules. In the realm of fine chemical synthesis, these compounds serve as crucial building blocks, often undergoing a series of chemical transformations to yield target molecules with desired properties.
The following table summarizes the role of key analogues as chemical intermediates:
Table 1: Analogues of this compound as Chemical Intermediates| Intermediate Compound | Starting Material | Key Transformation Steps | Final Product (Example) | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 2-Methoxy-4-acetamidomethyl benzoate | Chlorosulfonation, Sulfonation with sodium sulfite (B76179) and diethyl sulfate (B86663), Hydrolysis | Amisulpride | 85.7 | google.com |
| 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid | 4-Amino-2-methoxy-5-ethylthiomethyl benzoate | Oxidation with hydrogen peroxide, Hydrolysis with sodium hydroxide | Amisulpride | 82 | chemicalbook.com |
| 5-(Ethylsulfonyl)-2-methoxyaniline | 4-Methoxybenzene-1-sulfonyl chloride | Four-step synthesis | VEGFR2 Inhibitors | 59 | nih.gov |
Biochemical Tool Compounds for Pathway Probing
Beyond their role as synthetic precursors, these benzoic acid derivatives are finding increasing use as tool compounds in biochemical research. Their ability to interact with biological systems at a molecular level makes them valuable for probing and understanding complex cellular processes.
The proteostasis network is a complex and highly regulated system responsible for maintaining the health of the proteome. This involves the synthesis, folding, trafficking, and degradation of proteins. Dysregulation of this network is implicated in a host of diseases, making it a critical area of study.
While direct research on this compound as a modulator of proteostasis is limited, its analogues have shown activity in this area. For instance, compounds with a similar substituted phenyl structure have been investigated as inhibitors of cell surface proteases, which are key components of the proteostasis network. nih.gov These proteases, such as matrix metalloproteinases (MMPs), are often overexpressed in pathological conditions and play a role in tissue remodeling and cell signaling. nih.gov The development of small molecule inhibitors allows researchers to probe the specific functions of these enzymes in both normal physiology and disease states.
An analogue, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has demonstrated neuroprotective effects by modulating apoptosis-related gene and protein expression. nih.gov This compound was found to attenuate apoptotic cell death by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO), key signaling molecules that can impact protein folding and degradation pathways. nih.gov Such compounds serve as valuable tools for dissecting the intricate connections between cellular stress responses and the proteostasis network.
Understanding the intricate web of metabolic pathways is fundamental to biology and medicine. Chemical probes that can selectively interact with components of these pathways are indispensable for their study.
Although direct studies on this compound as a metabolic probe are not widely reported, the broader class of benzoic acid derivatives has been employed in this capacity. The general principle involves designing molecules that can enter cells and interact with specific enzymes or metabolites, allowing for their detection or the perturbation of a pathway for further analysis.
For example, the study of per- and polyfluoroalkyl substances (PFAS) has utilized reverse molecular docking to identify protein targets. biorxiv.org This computational approach screens a library of compounds against the proteome to find potential binding partners. biorxiv.org This methodology could be applied to this compound and its analogues to identify their potential targets within metabolic networks and guide further experimental validation. The folic acid pathway, for instance, has been implicated as a target for some environmental compounds, and similar approaches could reveal novel interactions for the benzoic acid derivatives discussed here. biorxiv.org
Environmental and Industrial Applications
The utility of this compound and its analogues extends beyond the laboratory and into more applied environmental and industrial research, particularly in the agricultural sector.
The development of new agrochemicals is crucial for crop protection and food security. Antifeedants are compounds that deter pests from feeding on treated plants, offering a non-lethal method of crop protection. While there is no specific research detailing this compound as an antifeedant, the chemical scaffold is of interest in agrochemical research. The structural similarities to known bioactive molecules suggest that derivatives could be synthesized and screened for such properties. The exploration of structure-activity relationships within this chemical class could lead to the identification of potent and selective antifeedants.
The regulation of plant growth is a key aspect of modern agriculture, enabling the control of plant architecture, flowering time, and fruit development. Research into benzoic acid derivatives has revealed their potential as plant growth regulators.
The following table summarizes the plant growth regulating effects of a key analogue:
Table 2: Plant Growth Regulating Effects of a this compound Analogue| Compound | Plant Species | Application Method | Observed Effect | Concentration | Reference |
|---|---|---|---|---|---|
| 4-(2-phenylethynyl)-benzoic acid (PEBA) | Tomato | Foliar Spray | Suppression of lateral bud emergence and elongation | 10 - 100 μM | researchgate.net |
| 4-(2-phenylethynyl)-benzoic acid (PEBA) | Tomato | Seed Treatment | Arrested seed germination | 0.5 μM | researchgate.net |
Analytical Standards and Biomarker Research
The precision and accuracy of analytical testing are paramount in various scientific disciplines, from environmental monitoring to clinical diagnostics. This reliance on accuracy necessitates the use of highly pure and well-characterized chemical substances known as analytical standards. In parallel, the quest for novel biomarkers to aid in disease diagnosis, prognosis, and treatment response is a significant driver of modern biomedical research. Substituted benzoic acids, including compounds structurally related to this compound, are pertinent to both of these domains.
Analytical standards are crucial for the calibration of analytical instruments and for the validation of new analytical methods. Benzoic acid itself is a well-established primary standard in acid-base titrimetry due to its stability and high purity. nist.gov Its derivatives are also widely employed as reference materials in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). hpc-standards.com
While this compound is not currently listed as a certified reference material by major standards organizations, its structural features suggest its potential utility as an analytical standard in specific contexts. For instance, in the analysis of complex mixtures containing structurally similar compounds, it could serve as an internal standard. An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of other analytes. The ideal internal standard is chemically similar to the analyte but not naturally present in the sample. Given the unique combination of an ethylphenyl group and a methoxy (B1213986) substituent, this compound could be a suitable internal standard for the analysis of other biphenyl (B1667301) carboxylic acids or related aromatic compounds.
The commercial availability of a compound is often a prerequisite for its widespread use as an analytical standard. While a specific search for "this compound" as a certified analytical standard did not yield direct results, various suppliers offer a wide array of substituted benzoic acids for research and analytical purposes. methylbenzoate-benzoicacid.com The synthesis of this specific compound would be a necessary first step for its validation and potential adoption as a standard.
Table 1: Examples of Substituted Benzoic Acids Used as Analytical Standards
| Compound Name | Application | Analytical Technique(s) |
| Benzoic Acid | Acid-base Titrimetry, Food Preservative Analysis | Titration, HPLC, GC nist.govhpc-standards.comusda.gov |
| Parabens (esters of p-hydroxybenzoic acid) | Preservative Analysis in Food and Cosmetics | HPLC usda.gov |
| 2-Phenylbenzoic acid | Research and Development | General Analytical Chemistry chemicalbook.comsigmaaldrich.comstenutz.eumedchemexpress.com |
| 4-Methoxybenzoic acid | Flavoring Agent Analysis, Research | GC-MS, HPLC nist.govselleckchem.comchemicalbook.com |
This table is for illustrative purposes and not exhaustive.
Biomarkers are measurable indicators of a biological state or condition. They play a critical role in understanding disease mechanisms, identifying at-risk populations, and monitoring therapeutic interventions. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is a powerful tool for biomarker discovery. Aromatic carboxylic acids are a class of metabolites that have garnered attention in biomarker research due to their involvement in various physiological and pathological processes.
The human body is exposed to a wide array of aromatic compounds through diet, environmental sources, and the metabolic activity of the gut microbiome. The analysis of aromatic carboxylic acids in biological samples can provide insights into metabolic pathways, gut health, and exposure to xenobiotics. For example, alterations in the levels of certain phenylacetic and benzoic acid derivatives have been associated with various conditions.
While there is no direct evidence in the reviewed literature linking this compound to a specific disease state, its structure as a substituted biphenyl carboxylic acid places it within a class of compounds relevant to biomarker research. The metabolic fate of this compound, if introduced into a biological system, could be tracked using techniques like mass spectrometry. The identification of its metabolites could provide information on the activity of specific metabolic enzymes. Furthermore, the presence and concentration of this compound or its metabolites in biological fluids could potentially serve as a biomarker for exposure to related environmental compounds or for specific metabolic phenotypes.
Table 2: Examples of Aromatic Carboxylic Acids in Biomarker Research
| Compound/Class | Biological Matrix | Potential Association | Research Focus |
| Phenylacetic acids | Urine, Plasma | Inborn errors of metabolism, gut microbiome activity | Metabolomics, Clinical Chemistry nih.gov |
| Cinnamic acid derivatives | Urine, Feces | Gut microbiome metabolism, dietary intake | Metabolomics, Nutritional Science nih.gov |
| Benzoic acid derivatives | Urine, Plasma | Kidney function, exposure to industrial chemicals | Toxicology, Clinical Chemistry sigmaaldrich.comnih.gov |
This table provides general examples and does not imply a direct role for this compound.
Future Directions and Research Opportunities
Development of Novel Synthetic Routes
Current synthetic strategies for benzoic acid derivatives often involve multi-step processes that can be time-consuming and may result in modest yields. Future research will likely focus on the development of more elegant and efficient synthetic pathways to 2-(4-Ethylphenyl)-5-methoxybenzoic acid.
Potential avenues for exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds like 4-arylidene-2-phenyl-5(4H)-oxazolones. researchgate.net Applying this technology to the synthesis of this compound could offer a greener and more efficient alternative to conventional heating methods.
Palladium-Mediated Cross-Coupling Reactions: Techniques such as Suzuki and Stille couplings are powerful tools for forming carbon-carbon bonds. researchgate.net Investigating novel palladium catalysts and reaction conditions could lead to more direct and higher-yielding syntheses of the target molecule from readily available precursors.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could be a significant step towards its large-scale production.
Biocatalysis: The use of enzymes to catalyze specific steps in a synthetic sequence can offer high selectivity and milder reaction conditions. Exploring enzymatic resolutions or transformations could provide a novel and sustainable route to enantiomerically pure forms of the compound.
A comparative look at potential synthetic strategies is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of solvent, temperature, and microwave power |
| Palladium-Mediated Cross-Coupling | High efficiency in C-C bond formation, substrate tolerance | Development of novel catalysts and ligands for improved reactivity |
| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow rates and residence times |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability | Enzyme screening and engineering for specific transformations |
Advanced Computational Methodologies for Prediction
Computational chemistry offers a powerful lens through which to predict the properties and behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational methods can provide deep insights into its structure and potential functions.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: As demonstrated with N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT can be used to optimize molecular geometry and calculate electronic properties like HOMO-LUMO energy gaps. mdpi.com Applying these calculations to this compound would help in understanding its reactivity and spectroscopic characteristics.
Molecular Docking and Dynamics Simulations: To explore potential biological targets, molecular docking studies can predict the binding affinity and orientation of the compound within the active site of various proteins. Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing mathematical models that correlate structural features of benzoic acid derivatives with their biological activities, it may be possible to predict the therapeutic potential of this compound. iomcworld.comresearchgate.net
Crystal Structure Prediction: Advanced algorithms can be used to predict the most likely crystal packing arrangements of the molecule. These predictions, when validated by techniques like X-ray crystallography, are crucial for understanding solid-state properties and for polymorphism screening. mdpi.com
Exploration of Undiscovered Molecular Interactions
The specific molecular interactions of this compound remain largely uncharted territory. A thorough investigation into its binding partners and mechanisms of action is a critical area for future research.
Key research directions include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and chemical probes to identify and validate the cellular targets of this compound.
Biophysical Interaction Studies: Employing methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the thermodynamics and kinetics of its binding to target proteins.
Elucidation of Signaling Pathways: Once a target is identified, further research would be needed to understand how the interaction of the compound with its target modulates downstream cellular signaling pathways.
Interaction with Allosteric Sites: Investigating the possibility that this compound binds to allosteric sites on proteins, which can offer greater selectivity and novel mechanisms of action.
Expanding the Scope of SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for optimizing the potency and selectivity of lead compounds. For this compound, a systematic SAR study would be invaluable.
Future SAR studies should aim to:
Systematically Modify Functional Groups: Synthesize a library of analogs by modifying the ethyl and methoxy (B1213986) groups, as well as the substitution pattern on the phenyl rings. For instance, the importance of the methoxy group in the antimetastatic activity of other compounds suggests this would be a fruitful area of investigation. nih.gov
Explore Bioisosteric Replacements: Replace key functional groups with bioisosteres to improve properties such as metabolic stability, bioavailability, and potency.
Investigate Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be crucial, as biological activity is often stereospecific.
Correlate Structural Changes with Activity: Systematically test the synthesized analogs in relevant biological assays to build a comprehensive SAR profile. This could be guided by the general principles observed for other benzoic acid derivatives, where hydrophilic substituents on the phenyl ring can be important for interaction with polar amino acid residues. iomcworld.comresearchgate.net
| Structural Modification | Rationale | Potential Impact |
| Varying the alkyl chain length (e.g., methyl, propyl) | To probe the size of the hydrophobic pocket | Altered binding affinity and selectivity |
| Altering the position of the methoxy group | To explore different electronic and steric effects | Changes in target interaction and metabolic stability |
| Introducing other substituents (e.g., halogens, hydroxyl groups) | To modulate electronic properties and hydrogen bonding potential | Enhanced potency and altered pharmacokinetic profile |
| Replacing the benzoic acid with other acidic groups | To improve bioavailability and patentability | Modified acidity and cellular uptake |
Identification of Novel Non-Therapeutic Applications
Beyond potential therapeutic uses, this compound and its derivatives may possess properties that make them suitable for a range of non-therapeutic applications.
Future research could explore its use as:
An Intermediate in Organic Synthesis: Benzoic acid derivatives are versatile building blocks in organic chemistry. google.comsigmaaldrich.comchembk.com This compound could serve as a key intermediate for the synthesis of more complex molecules, such as polymers, dyes, or agrochemicals.
A Component in Material Science: The rigid, aromatic structure of the molecule could be exploited in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials.
A Probe for Chemical Biology: A fluorescently tagged version of this compound could be synthesized and used as a chemical probe to study biological processes or to identify new protein targets.
A Reference Standard in Analytical Chemistry: If found to have a unique and stable analytical signature, it could be used as a reference standard for the calibration of analytical instruments or in quality control processes.
Q & A
Q. Key Parameters Table
| Parameter | Optimal Range/Approach | Impact on Yield/Purity |
|---|---|---|
| Catalyst | AlCl₃ or BF₃·Et₂O | Reduces electrophilic byproducts |
| Temperature | 40–60°C | Prevents thermal degradation |
| Purification | Crystallization (ethanol/H₂O) | ≥95% purity achievable |
What advanced analytical methods are recommended to detect and quantify impurities in this compound?
Methodological Answer
Impurity profiling requires high-resolution techniques:
- HPLC-MS : Use C18 columns with a mobile phase of acetonitrile/0.1% formic acid to separate analogs like (2RS)-2-(4-Ethylphenyl)-propanoic acid (Impurity N(EP)) and oxidized derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR identifies positional isomers (e.g., methoxy group migration) via distinct aromatic proton splitting patterns .
- TGA/DSC : Detects residual solvents or hydrate formation, critical for stability studies .
Q. Impurity Reference Table
| Impurity ID | Structure | CAS No. | Detection Method |
|---|---|---|---|
| Impurity N(EP) | (2RS)-2-(4-Ethylphenyl)-propanoic acid | 3585-52-2 | HPLC-MS (RT: 8.2 min) |
| Oxidized Derivative | 2-(4-Ethylphenyl)-5-methoxybenzaldehyde | – | GC-MS |
How can researchers evaluate the biological activity of this compound in neurological or anti-inflammatory studies?
Q. Advanced Research Focus
- Microglial Cell Assays : Assess neuroinflammatory responses by measuring TNF-α/IL-6 levels after exposure to metabolites like 4-ethylphenyl sulfate (structurally related aryl sulfates cross the blood-brain barrier) .
- COX-2 Inhibition : Use ELISA to quantify prostaglandin E₂ reduction in LPS-induced macrophages, comparing efficacy to ibuprofen derivatives .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2/5-HT3 receptors) identify dual antagonism potential, as seen in benzamide analogs .
What strategies resolve contradictions in reported reaction mechanisms for Friedel-Crafts alkylation of this compound?
Data Contradiction Analysis
Discrepancies in mechanistic pathways (e.g., carbocation vs. σ-complex intermediates) are addressed via:
- Isotopic Labeling : Track ¹³C incorporation in the aryl ring to confirm electrophilic substitution sites .
- Computational Modeling : DFT calculations (e.g., Gaussian) compare activation energies for competing pathways .
- In Situ Spectroscopy : Monitor reaction intermediates using FTIR or Raman spectroscopy under controlled conditions .
How do thermodynamic properties (e.g., sublimation enthalpy) influence formulation stability?
Thermodynamic Study
Thermogravimetric analysis (TGA) of this compound reveals sublimation enthalpy (ΔHsub) ≈ 120 kJ/mol, critical for predicting shelf-life. Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., Form I to Form II at 145°C), which affect dissolution rates .
Q. Methodological Answer
- Prodrug Synthesis : Introduce ester groups (e.g., ethyl ester) at the carboxylic acid moiety to increase logP. Hydrolysis in vivo regenerates the active form .
- Methoxy Replacement : Substitute the 5-methoxy group with polar substituents (e.g., sulfonamide or hydroxyl) improves aqueous solubility, as demonstrated in 2-methoxy-5-sulfamoylbenzoic acid derivatives .
- Co-Crystallization : Use nicotinamide or cyclodextrins to form stable co-crystals, enhancing dissolution rates .
How can researchers validate the compound’s structure unambiguously?
Q. Advanced Characterization
- 2D NMR (HSQC/HMBC) : Correlate methoxy (–OCH₃) protons to aromatic carbons, confirming substitution patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxyl dimer formation) .
- High-Resolution MS : Exact mass (m/z 270.1102 for C₁₆H₁₆O₃) confirms molecular formula .
What in silico tools predict this compound’s metabolic pathways?
Q. Computational Approach
- ADMET Predictors : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation of the methoxy group) using tools like Schrödinger .
- Molecular Docking : Identify binding modes with COX-2 or NMDA receptors using AutoDock Vina, leveraging structural data from kynurenic acid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
